![molecular formula C7H4FNO B1313443 5-Fluoro-2-hydroxybenzonitrile CAS No. 91407-41-9](/img/structure/B1313443.png)
5-Fluoro-2-hydroxybenzonitrile
Overview
Description
5-Fluoro-2-hydroxybenzonitrile is a chemical compound with the CAS Number: 91407-41-9 . It has a molecular weight of 137.11 and its IUPAC name is 5-fluoro-2-hydroxybenzonitrile . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-hydroxybenzonitrile is 1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H . This indicates that the molecule consists of 7 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
5-Fluoro-2-hydroxybenzonitrile is a solid substance that is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Material Science
5-Fluoro-2-hydroxybenzonitrile has been utilized in the synthesis of various ester derivatives, incorporating aliphatic ring systems. For instance, Kelly and Schad (1984) reported the synthesis and liquid-crystal transition temperatures of forty ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile, demonstrating the utility of fluoro-substituted esters in creating materials with higher transition temperatures than their unsubstituted counterparts (Kelly & Schad, 1984).
Spectroscopy and Optical Properties
Kumar and Raman (2017) conducted theoretical spectroscopic and second harmonic generations studies on 5-fluoro-2-methylbenzonitrile, a molecule similar to 5-Fluoro-2-hydroxybenzonitrile. Their research involved analyzing molecular atomic structure, vibrational spectra, and non-linear optics properties, providing insights into the optical characteristics of such fluoro-substituted compounds (Kumar & Raman, 2017).
Pharmacology and Molecular Biology
In the field of molecular biology and pharmacology, 5-Fluoro-2-hydroxybenzonitrile-related compounds have been explored for their interaction with key biological molecules. For example, Lund et al. (2014) investigated the inhibition of CDC25B phosphatase by 2-fluoro-4-hydroxybenzonitrile, revealing its potential to disrupt protein-protein interactions and inhibit dephosphorylation of CDK2, highlighting a novel approach to targeting enzymes crucial for cell cycle regulation (Lund et al., 2014).
Radiopharmaceutical Development
5-Fluoro-2-hydroxybenzonitrile derivatives have also been studied in the development of radiopharmaceuticals. Lim et al. (2014) reported on the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer, [(18)F]FPEB, utilizing a fluoro-benzonitrile derivative. This work underscores the role of fluoro-substituted benzonitriles in advancing imaging techniques for neurological research (Lim et al., 2014).
Safety and Hazards
5-Fluoro-2-hydroxybenzonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-fluoro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKQSIMPLORKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512947 | |
Record name | 5-Fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxybenzonitrile | |
CAS RN |
91407-41-9 | |
Record name | 5-Fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91407-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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